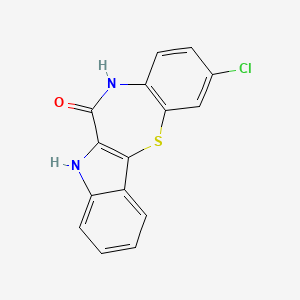

5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one, 10-chloro-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one, 10-chloro-” is a complex organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes an indole ring fused with a benzothiazepine moiety, makes it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one, 10-chloro-” typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, starting with an indole derivative and a benzothiazepine precursor, the reaction may proceed through a series of steps including halogenation, cyclization, and oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one, 10-chloro-” can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups such as amines or ethers.

Scientific Research Applications

Chemistry

In chemistry, “5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one, 10-chloro-” is studied for its reactivity and potential as a building block for more complex molecules.

Biology

Biologically, this compound may exhibit various activities such as antimicrobial, antiviral, or anticancer properties. Researchers investigate its interactions with biological targets to understand its potential therapeutic applications.

Medicine

In medicine, derivatives of this compound could be explored as potential drug candidates. Their unique structure allows for interactions with specific enzymes or receptors, making them valuable in drug discovery.

Industry

Industrially, this compound might be used in the synthesis of dyes, pigments, or other specialty chemicals. Its unique properties could make it suitable for specific applications in materials science.

Mechanism of Action

The mechanism of action of “5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one, 10-chloro-” involves its interaction with molecular targets such as enzymes or receptors. The indole and benzothiazepine moieties allow it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives and benzothiazepine-containing molecules. Examples might include:

- Indole-3-carbinol

- Benzothiazepine derivatives like diltiazem

Uniqueness

The uniqueness of “5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one, 10-chloro-” lies in its fused ring structure, which combines the properties of both indole and benzothiazepine. This dual functionality can result in unique biological activities and chemical reactivity, distinguishing it from other compounds in its class.

Biological Activity

5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one, 10-chloro- is a complex organic compound that belongs to the class of indole derivatives and benzothiazepines. Its unique tetracyclic structure combines an indole ring with a benzothiazepine moiety, and the presence of a chlorine atom at the 10-position enhances its chemical properties and potential biological activities. This article reviews the biological activity of this compound based on diverse sources, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula for 5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one, 10-chloro- is C15H9ClN2OS, with a molecular weight of approximately 300.8 g/mol. The compound's heterocyclic structure allows it to undergo various chemical reactions typical of such compounds, which include:

- Electrophilic substitution

- Nucleophilic attack

- Cyclization reactions

These reactions are influenced by the substituents on the core structure and the reaction environment .

Pharmacological Properties

Research indicates that derivatives of 5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one exhibit significant pharmacological properties. Notable activities include:

- Anticancer Activity : Studies have shown that compounds in this class can inhibit cancer cell proliferation by inducing apoptosis and inhibiting cell cycle progression.

- Neuroprotective Effects : Some derivatives demonstrate neuroprotective activity by regulating calcium overload in neuronal cells, which is crucial for preventing neurodegenerative diseases .

- Antimicrobial Activity : The compound has shown potential against various microbial strains, indicating its utility as an antimicrobial agent.

The mechanisms underlying the biological activities of 5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one involve interactions with specific biological targets:

- Binding Affinity : Interaction studies have focused on its binding affinities with various receptors and enzymes. For example, it has been shown to interact with certain kinases involved in cancer progression.

- Calcium Regulation : The compound's ability to modulate intracellular calcium levels contributes to its neuroprotective effects .

Case Studies and Research Findings

Several studies have highlighted the biological activities of 5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one:

- Anticancer Study : A study demonstrated that derivatives of this compound could inhibit the growth of breast cancer cells by inducing apoptosis through caspase activation.

- Neuroprotection Research : In vitro studies revealed that certain analogs could prevent neuronal cell death induced by oxidative stress by modulating calcium signaling pathways .

- Antimicrobial Evaluation : Research indicated that the compound exhibited inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli.

Comparative Analysis

To further understand the unique properties of 5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one, a comparative analysis with structurally similar compounds can be useful:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1,5-Benzothiazepine | Benzothiazepine | Lacks indole structure; used in cardiovascular drugs. |

| Indole-3-carboxylic acid | Indole derivative | Simpler structure; known for various biological activities. |

| Benzofuroxan | Furoxan derivative | Exhibits different reactivity patterns; used in nitric oxide research. |

The dual heterocyclic nature of 5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one allows for distinct biological activities not observed in simpler analogs .

Properties

CAS No. |

206256-28-2 |

|---|---|

Molecular Formula |

C15H9ClN2OS |

Molecular Weight |

300.8 g/mol |

IUPAC Name |

10-chloro-5,7-dihydroindolo[3,2-b][1,5]benzothiazepin-6-one |

InChI |

InChI=1S/C15H9ClN2OS/c16-8-5-6-11-12(7-8)20-14-9-3-1-2-4-10(9)17-13(14)15(19)18-11/h1-7,17H,(H,18,19) |

InChI Key |

PWOWLZUEEWDMGR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C(=O)NC4=C(S3)C=C(C=C4)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.